5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl 4-(acetylamino)benzenesulfonate 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl 4-(acetylamino)benzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0960585
InChI: InChI=1S/C14H13N5O4S/c1-9-7-13(19-14(17-9)15-8-16-19)23-24(21,22)12-5-3-11(4-6-12)18-10(2)20/h3-8H,1-2H3,(H,18,20)
SMILES: CC1=NC2=NC=NN2C(=C1)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Molecular Formula: C14H13N5O4S
Molecular Weight: 347.35 g/mol

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl 4-(acetylamino)benzenesulfonate

CAS No.:

Cat. No.: VC0960585

Molecular Formula: C14H13N5O4S

Molecular Weight: 347.35 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl 4-(acetylamino)benzenesulfonate -

Specification

Molecular Formula C14H13N5O4S
Molecular Weight 347.35 g/mol
IUPAC Name (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl) 4-acetamidobenzenesulfonate
Standard InChI InChI=1S/C14H13N5O4S/c1-9-7-13(19-14(17-9)15-8-16-19)23-24(21,22)12-5-3-11(4-6-12)18-10(2)20/h3-8H,1-2H3,(H,18,20)
Standard InChI Key YNJIZLGFFWYIGH-UHFFFAOYSA-N
SMILES CC1=NC2=NC=NN2C(=C1)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Canonical SMILES CC1=NC2=NC=NN2C(=C1)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator